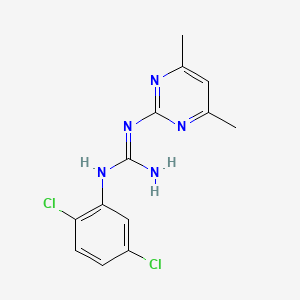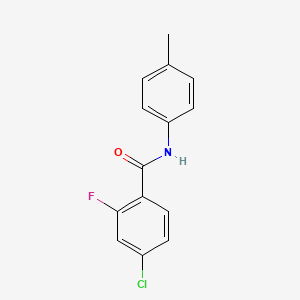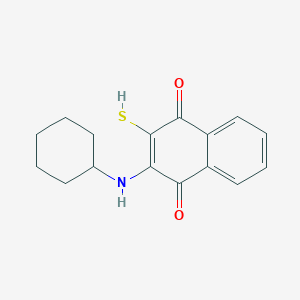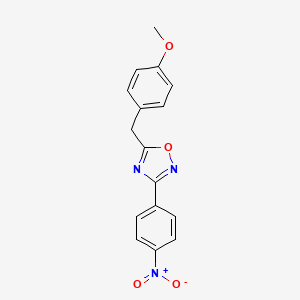
N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as DMPG, is a chemical compound that has been widely used in scientific research to investigate its mechanism of action and biochemical and physiological effects. This compound is known for its ability to selectively bind to the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold temperature and pain.
作用机制
The mechanism of action of N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine involves its binding to the TRPM8 ion channel, which is located in the plasma membrane of sensory neurons. N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine binds to a specific site on the channel, which leads to a conformational change and subsequent modulation of ion flux through the channel. This modulation can lead to changes in sensory perception, including alterations in cold temperature and pain sensation.
Biochemical and Physiological Effects
N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been shown to have a variety of biochemical and physiological effects, including changes in ion flux, membrane potential, and neurotransmitter release. These effects are mediated through the modulation of TRPM8 ion channels, which are involved in sensory perception and pain signaling. N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has also been shown to have anti-inflammatory effects, which may be related to its ability to modulate TRPM8 channels.
实验室实验的优点和局限性
One advantage of using N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in lab experiments is its selectivity for TRPM8 ion channels, which allows for specific modulation of sensory perception. Additionally, N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been well-characterized in terms of its chemical properties and mechanism of action, which makes it a useful tool for investigating TRPM8 channels. However, one limitation of using N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
未来方向
There are several future directions for research involving N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine. One area of interest is the development of more potent and selective TRPM8 channel modulators, which could have therapeutic applications in pain management and other sensory disorders. Additionally, further investigation into the anti-inflammatory effects of N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine could lead to the development of new treatments for inflammatory diseases. Finally, the use of N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in combination with other TRPM8 channel modulators could lead to synergistic effects and improved therapeutic outcomes.
合成方法
The synthesis of N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine involves the reaction of 2,5-dichloroaniline with 4,6-dimethyl-2-pyrimidinamine in the presence of guanidine carbonate. The reaction is carried out in a solvent such as acetonitrile or methanol, and the resulting product is purified by recrystallization or chromatography. The yield of N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can vary depending on the reaction conditions, but typically ranges from 50-70%.
科学研究应用
N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been extensively used in scientific research to investigate its effects on TRPM8 ion channels. TRPM8 channels are expressed in sensory neurons and are involved in the sensation of cold temperature and pain. N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been shown to selectively bind to TRPM8 channels and modulate their activity, leading to changes in sensory perception. This compound has been used in a variety of experimental models, including in vitro assays, ex vivo tissue preparations, and in vivo animal studies.
属性
IUPAC Name |
1-(2,5-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N5/c1-7-5-8(2)18-13(17-7)20-12(16)19-11-6-9(14)3-4-10(11)15/h3-6H,1-2H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSENEUBJJAPOFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5748373.png)
![N-[4-(1-azepanylcarbonyl)phenyl]acetamide](/img/structure/B5748385.png)
![N'-[(cyclohexylacetyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5748393.png)
![3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B5748406.png)

![2-fluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5748414.png)

![4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid](/img/structure/B5748424.png)

![N-(4-methoxyphenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5748437.png)
![2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5748442.png)
![6-bromo-N'-(4-fluorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5748444.png)